3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide
Beschreibung
Eigenschaften
IUPAC Name |
3-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O4S/c1-2-18-9-11-19(12-10-18)30-25(35)17-38-28-32-22-8-4-3-7-21(22)26-31-23(27(36)33(26)28)13-14-24(34)29-16-20-6-5-15-37-20/h3-12,15,23H,2,13-14,16-17H2,1H3,(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVLUZIKBBRYAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(furan-2-yl)methyl]propanamide, often referred to as N-butyl-3-[5-(4-ethylphenyl)carbamoyl]-3-oxo-imidazoquinazoline, exhibits significant biological activity and potential therapeutic applications. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by an imidazo[1,2-c]quinazoline core, a furan ring, and various functional groups that contribute to its biological activity. Its molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 370.43 g/mol.
Antimicrobial Properties
Research indicates that compounds with similar structures to 3-[5-(4-ethylphenyl)carbamoyl]-3-oxo-imidazoquinazoline exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that related quinazoline derivatives possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.125 to 8 μg/mL against various strains including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The imidazoquinazoline derivatives have also been evaluated for their anticancer properties:
- Mechanism of Action : These compounds are believed to inhibit specific kinases involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Case Studies : In vitro studies demonstrated that certain analogs showed significant cytotoxicity against human cancer cell lines, with IC50 values in the low micromolar range .
Antiviral Activity
Emerging evidence suggests that the compound may possess antiviral properties:
- Inhibition of Viral Replication : Similar compounds have been reported to inhibit viral replication through interference with viral enzymes or host cell pathways . The exact mechanisms for this compound remain to be fully elucidated.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as a competitive inhibitor for key enzymes involved in cellular processes.
- Cell Signaling Disruption : By targeting specific kinases, the compound disrupts signaling pathways crucial for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, contributing to their cytotoxic effects .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC/IC50 Value | Target Organism/Cell Line |
|---|---|---|---|
| Compound A | Antibacterial | 0.125 μg/mL | Staphylococcus aureus |
| Compound B | Anticancer | 5 μM | HeLa (cervical cancer) |
| Compound C | Antiviral | 0.20 μM | HIV reverse transcriptase |
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that compounds similar to this one exhibit significant antimicrobial activity. For instance, derivatives of quinazoline have been shown to inhibit various bacterial and fungal pathogens. A study demonstrated effectiveness against Staphylococcus aureus and several Candida species, suggesting potential applications in treating infections.
Anticancer Activity
The imidazoquinazoline framework is often associated with anticancer properties. Compounds within this class have been reported to induce apoptosis in cancer cell lines. The proposed mechanism involves the inhibition of tubulin polymerization, disrupting mitotic processes in cancer cells. Studies have shown that structural modifications can enhance anticancer efficacy.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties, relevant for conditions where inflammation plays a critical role in disease progression. Research has indicated that certain derivatives can reduce pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study evaluated various quinazoline derivatives against Candida albicans, revealing that specific modifications led to enhanced antifungal activity compared to standard treatments.
- Anticancer Mechanism Investigation : Research on related imidazoquinazolines demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as cell cycle arrest and apoptosis induction.
- Inflammation Model : In vivo studies have shown that certain analogs can significantly reduce inflammation markers, supporting their use in therapeutic formulations for chronic inflammatory conditions.
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key steps may include:
- Formation of the quinazoline core.
- Introduction of the sulfanyl and carbamoyl groups.
- Final modifications to achieve the desired biological activity.
Vergleich Mit ähnlichen Verbindungen
Key Observations:
Substituent Impact on Bioactivity :
- The 4-ethylphenyl group in the target compound likely enhances lipophilicity , improving membrane permeability compared to analogs with methoxy or halogen substituents (e.g., ’s chloro-methoxy variant) .
- The furan-2-ylmethyl group may facilitate hydrogen bonding with biological targets, similar to thiophene-containing analogs () but with distinct electronic properties .
Synthetic Complexity :
- Synthesis of such compounds typically involves multi-step protocols , including cyclization of quinazoline precursors, thiol-ether bond formation, and amide coupling (e.g., describes similar routes) .
Biological Potential: While direct data is unavailable, analogs with imidazoquinazoline cores and sulfanyl linkages show anticancer activity (e.g., tubulin inhibition) and antimicrobial effects () .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting coupling reagents (e.g., HBTU for amide bond formation), controlling reaction temperatures, and using solvents like DMSO or 1,4-dioxane. For example, yields can vary from 28% to 95.7% depending on reaction conditions (e.g., acid activation with triethylamine) . Purification techniques such as recrystallization or column chromatography, followed by spectroscopic validation (1H-NMR, 13C-NMR, IR), are critical for confirming purity . Adjusting stoichiometric ratios (e.g., 1.1 mmol of RCH2Cl with 1 mmol of thiol precursors) and reaction times may further enhance efficiency .
Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : 1H-NMR and 13C-NMR are indispensable for verifying proton and carbon environments, particularly for distinguishing imidazoquinazolinone and furan-methyl moieties. IR spectroscopy confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for amides). Elemental analysis (C, H, N percentages) complements structural validation . For advanced characterization, high-resolution mass spectrometry (HRMS) can resolve molecular ion peaks and fragment patterns.
Q. What are common intermediates in the synthesis of this compound?
- Methodological Answer : Key intermediates include:
- Thiol-containing precursors : Synthesized via nucleophilic substitution (e.g., 5-(substituted)-1,3,4-oxadiazole-2-thiols) .
- Amide intermediates : Formed by coupling carboxylic acids with amines (e.g., using HBTU/DMSO) .
- Triazole or imidazole frameworks : Constructed via cyclocondensation reactions, often requiring heating in aprotic solvents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : SAR strategies include:
- Systematic substitution : Modifying the 4-ethylphenyl or furan-methyl groups to alter hydrophobicity or hydrogen-bonding capacity. For example, replacing the furan with a thiophene may improve metabolic stability .
- Computational docking : Using tools like AutoDock to predict binding affinities with target proteins (e.g., enzymes involved in inflammation or cancer pathways) .
- Bioisosteric replacement : Swapping the sulfanyl group with selenyl or ether linkages to assess potency changes .
Q. What experimental approaches address discrepancies in reported biological activity data?
- Methodological Answer : Contradictions in bioactivity (e.g., variable IC50 values) can arise from differences in:
- Purity : Validate compound purity via HPLC (>95%) before assays .
- Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentrations ≤0.1%) .
- Target specificity : Use knockout models or siRNA silencing to confirm on-target effects .
Q. How can researchers evaluate the metabolic stability and pharmacokinetic (PK) properties of this compound?
- Methodological Answer :
- In vitro assays : Microsomal stability tests (human/rodent liver microsomes) quantify metabolic degradation rates .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction (%) .
- Permeability : Caco-2 cell monolayers assess intestinal absorption potential .
- In vivo PK : Administer the compound to rodents and collect plasma for LC-MS/MS analysis of half-life (t1/2) and bioavailability .
Q. What strategies are employed to identify the molecular targets of this compound?
- Methodological Answer :
- Affinity chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates .
- Phage display : Screen peptide libraries to identify target motifs .
- Transcriptomics/proteomics : Compare gene/protein expression profiles in treated vs. untreated cells (e.g., RNA-seq or SILAC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
